molecular formula C10H12BrF2NO2S B1446129 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide CAS No. 1704065-69-9

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide

Cat. No. B1446129
M. Wt: 328.18 g/mol
InChI Key: HZIIAZDKCMJNMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide includes a benzene ring with two fluorine atoms, a bromine atom, and a sulfonamide group . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms.

Scientific Research Applications

  • Evaluation of diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

    • Summary of Application : This compound has been studied for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
    • Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment .
    • Results : The compound achieved an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . It also outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .
  • Application of magnetic nanoparticles coated with sodium dodecyl sulfate and modified with 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol

    • Summary of Application : This compound has been used as a novel adsorbent for dispersive-magnetic solid-phase extraction and determination of palladium in soil samples .
    • Methods of Application : Sodium dodecyl sulfate and 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol ligand coated on magnetic nanoparticles were synthesized by a chemical precipitation method .
    • Results : Under the optimum experimental conditions, the detection limit of the method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8% . The method was applied for the analysis of palladium ions in three kinds of soil samples and quantitative recoveries were achieved over the range of 96.7–104.0% .
  • 4-Bromo-N,N-diethylbenzenesulfonamide

  • 2-Bromo-N,N-diethylbenzamide

  • 4-Bromo-N,N-diethylbenzenesulfonamide

    • Summary of Application : This compound is a chemical with the molecular formula C10H14BrNO2S. It’s used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical reaction .
    • Results : The outcomes obtained would also depend on the specific chemical reaction in which this compound is used .
  • 2-Bromo-N,N-diethylbenzamide

    • Summary of Application : This compound, with the molecular formula C11H14BrNO, is used in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical reaction .
    • Results : The outcomes obtained would also depend on the specific chemical reaction in which this compound is used .

Safety And Hazards

The safety data sheet for 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO2S/c1-3-14(4-2)17(15,16)10-6-9(13)8(12)5-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIIAZDKCMJNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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